molecular formula C10H20N2O2 B030254 (S)-1-N-Boc-2-Methylpiperazine CAS No. 169447-70-5

(S)-1-N-Boc-2-Methylpiperazine

Cat. No. B030254
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the protection of amino groups, cyclization processes, and the modification of functional groups. For instance, the preparation of 1-Methyl-3-Phenylpiperazine, a compound similar to (S)-1-N-Boc-2-Methylpiperazine, showcases the complexity of synthesizing substituted piperazines. It involves starting materials such as ethyl α-Bromophenylacetate and ethylenediamine, followed by protection and deprotection steps, highlighting the intricacies involved in the synthesis of such molecules (Yan Zhao-huaa, 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be studied using various spectroscopic techniques. The NBO, HOMO, and LUMO analysis, along with vibrational spectra (FTIR and FT Raman), provide insights into the electron density distribution, electronic properties, and molecular orbitals of such compounds. This analysis helps in understanding the electronic structure and reactivity of (S)-1-N-Boc-2-Methylpiperazine and similar molecules (G. Mahalakshmi & V. Balachandran, 2015).

Chemical Reactions and Properties

The chemical properties of (S)-1-N-Boc-2-Methylpiperazine are influenced by its functional groups and molecular structure. For example, the presence of the Boc group (tert-butoxycarbonyl) makes it a candidate for reactions involving amine protection and deprotection, which is crucial in peptide synthesis. Furthermore, compounds like 1,4-disulfopiperazine-1,4-diium chloride have been shown to catalyze the N-Boc protection of amines, demonstrating the versatility of piperazine derivatives in chemical reactions (Tahereh Ghauri Koodehi, F. Shirini, & O. Goli-Jolodar, 2017).

Physical Properties Analysis

The physical properties of (S)-1-N-Boc-2-Methylpiperazine, such as melting point, solubility, and crystalline structure, are key to its application in various fields. The crystal structures and hydrogen-bonding patterns of related compounds, as explored through X-ray diffraction and spectroscopy, provide valuable information on the stability and intermolecular interactions of these molecules (M. Essid et al., 2020).

Chemical Properties Analysis

The chemical properties of (S)-1-N-Boc-2-Methylpiperazine, including reactivity, chemical stability, and interaction with other molecules, are essential for its application in synthesis and material science. Studies on related piperazine compounds show a wide range of reactions, including catalysis, protection/deprotection of functional groups, and formation of complex structures, reflecting the chemical versatility of these molecules (Sofian Gatfaoui et al., 2017).

Scientific Research Applications

  • It is used as a chiral solvating agent for determining the enantiomer composition of racemic β-amino acid derivatives (Črt Malavašič et al., 2008).

  • It is involved in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor of imatinib, with yields of 95-99% (E. Koroleva et al., 2012).

  • The compound can form diverse 3D net supramolecular architectures when crystallized with aromatic acids, which is crucial for understanding crystallization mechanisms (Yang Yu et al., 2015).

  • It significantly catalyzes the N-Boc protection of amines, offering advantages like chemoselectivity, short reaction times, suitable yields, and reusability (Tahereh Ghauri Koodehi et al., 2017).

  • (S)-1-N-Boc-2-Methylpiperazine is a commonly used intermediate in the synthesis of medicinal drugs (P. M. Kushakova et al., 2004).

  • The synthesis of diastereomeric cyclo[Asp-N -Bn-Ser] diketopiperazines from this compound is used in scientific research, especially in studies related to peptides and proteins (M. Marchini et al., 2010).

  • Novel organic-inorganic hybrid materials, like 1-methylpiperazine-1,4-diium bis(nitrate), derived from this compound, exhibit antioxidant properties (Sofian Gatfaoui et al., 2017).

  • It is integral in the synthesis of 1,2,5(6)-trisubstituted benzimidazoles, which have potential biological activities and are used as drugs (S. Ozbey et al., 2001).

Safety And Hazards

Check resources like the Material Safety Data Sheet (MSDS) for information on its safety and potential hazards. This could include its toxicity, flammability, and precautions for handling and storage.


Future Directions

Look for review papers or editorials that discuss the current state of research on the compound and where it is headed. This could include potential applications, challenges to overcome, and unanswered questions in the field.


Remember to always critically evaluate the sources of your information and ensure they are reliable and reputable. I hope this helps guide your research! If you have any specific questions about these steps, feel free to ask.


properties

IUPAC Name

tert-butyl (2S)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435290
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-2-Methylpiperazine

CAS RN

169447-70-5
Record name 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-methylpiperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 85 parts of (1,1-dimethylethyl) 2-methyl-4-(phenylmethyl)-1-piperazinecarboxylate and 400 parts of methanol was hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 55 parts (94.6%) of (1,1-dimethylethyl) 2-methyl-1-piperazinecarboxylate as a residue (int. 42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hintermann, C Guntermann, H Mattes… - …, 2016 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) is a key transcription factor implicated in the production of pro‐inflammatory Th17 cytokines, which drive a number of autoimmune …

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